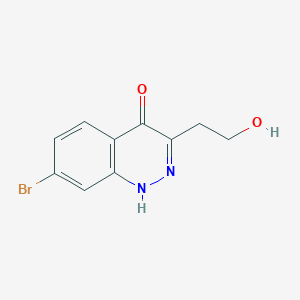
7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol is a chemical compound with the molecular formula C10H9BrN2O2 and a molecular weight of 269.1 g/mol It is a derivative of cinnoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol typically involves the bromination of cinnoline derivatives followed by the introduction of a hydroxyethyl group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Hydroxyethylation: The addition of a hydroxyethyl group, which can be achieved through the reaction of the brominated cinnoline with ethylene oxide or ethylene glycol under basic conditions.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde, depending on the oxidizing agent used.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-(2-hydroxyethyl)cinnolin-4-ol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where cinnoline derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol can be compared with other cinnoline derivatives, such as:
3-(2-Hydroxyethyl)cinnolin-4-ol: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
7-Chloro-3-(2-hydroxyethyl)cinnolin-4-ol: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
7-Bromo-3-(2-methoxyethyl)cinnolin-4-ol: Has a methoxyethyl group instead of a hydroxyethyl group, potentially altering its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
7-bromo-3-(2-hydroxyethyl)-1H-cinnolin-4-one |
InChI |
InChI=1S/C10H9BrN2O2/c11-6-1-2-7-9(5-6)13-12-8(3-4-14)10(7)15/h1-2,5,14H,3-4H2,(H,13,15) |
InChI Key |
PJSRFYHAZFNLCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C(C2=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)
![n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine](/img/structure/B14909590.png)


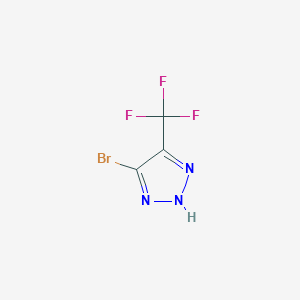

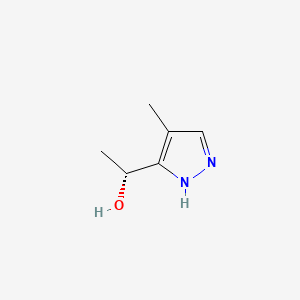
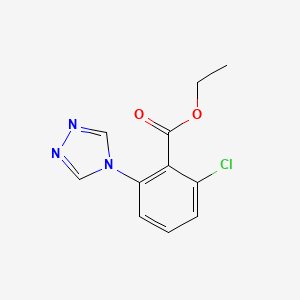
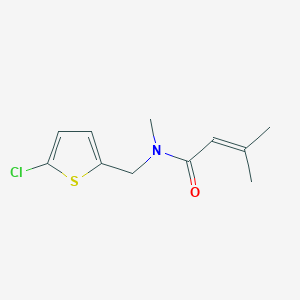
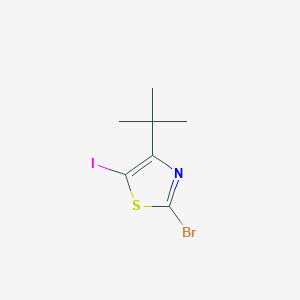
![(3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B14909631.png)
![6-Ethynyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14909638.png)
